molecular formula C20H16Cl2O4 B3969459 4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate

4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate

Cat. No. B3969459
M. Wt: 391.2 g/mol
InChI Key: IAXOGZVWQONXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is a chemical compound that is used in scientific research for its unique properties. It is a derivative of coumarin, a natural compound found in many plants, and has been synthesized for its potential applications in various fields of science.

Mechanism of Action

The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including macrophages and endothelial cells. It has also been shown to protect against DNA damage and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate in lab experiments is its unique fluorescent properties, which make it useful for biological imaging. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret results.

Future Directions

There are several future directions for research on 4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate. One area of interest is its potential use as a therapeutic agent for diseases associated with oxidative stress and inflammation, such as cancer and cardiovascular disease. Another area of interest is its use as a fluorescent probe for biological imaging, which could have applications in drug discovery and development. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

4-butyl-2-oxo-2H-chromen-7-yl 2,4-dichlorobenzoate has been used in scientific research for its potential applications in various fields. It has been studied for its anti-inflammatory and antioxidant properties, as well as its potential use as a fluorescent probe for biological imaging.

properties

IUPAC Name

(4-butyl-2-oxochromen-7-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2O4/c1-2-3-4-12-9-19(23)26-18-11-14(6-8-15(12)18)25-20(24)16-7-5-13(21)10-17(16)22/h5-11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXOGZVWQONXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.